1-(2-methylpropyl)-1H-imidazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)5-10-4-3-9-7(10)8/h3-4,6H,5H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWNYFLOMAYKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Methylpropyl 1h Imidazol 2 Amine and Its Analogs
Classical and Contemporary Approaches to the Imidazole (B134444) Core Synthesis
The construction of the imidazole scaffold is a foundational step in organic synthesis, with numerous methods developed since its discovery. These approaches can be broadly categorized into classical condensation pathways and more contemporary methods that offer improved efficiency, substrate scope, and greener reaction conditions.
The Radziszewski reaction, first reported in the 19th century, is a cornerstone of imidazole synthesis. wikipedia.orgscribd.com It is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgijprajournal.com The process is thought to occur in two primary stages: first, the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate, which then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com
While the classic Radziszewski synthesis yields imidazoles that are unsubstituted at the 2-position, modifications of this condensation approach are prevalent. For instance, replacing ammonia with a primary amine can afford N-substituted imidazoles. wikipedia.org Over the years, significant efforts have been made to improve the reaction's efficiency and environmental footprint, which can be hampered by poor yields and side reactions. ijprajournal.com Modern adaptations include the use of various catalysts and reaction conditions, as summarized in the table below.
| Catalyst/Condition | Reactants | Solvent | Key Advantage |
| Lactic Acid | Aromatic aldehyde, benzil, ammonium (B1175870) acetate | - | Biodegradable catalyst, high yield (92%) ijprajournal.com |
| Zirconium (IV) acetylacetonate (B107027) (Zr(acac)₄) | Aldehydes, benzils, ammonium acetate | Ethanol | Ultrasound-assisted, efficient synthesis ijprajournal.com |
| Amberlyst A-15 | Aldehydes, benzil, ammonium acetate | - | Green, recyclable catalyst under microwave irradiation ijprajournal.com |
| Propylene Carbonate (PC) | Dicarbonyl, aldehyde, ammonia | Propylene Carbonate | Green solvent alternative, simple product isolation researchgate.net |
These advancements demonstrate the continued relevance of condensation pathways, adapting a classical reaction to meet contemporary demands for efficiency and sustainability. ijprajournal.comresearchgate.net
A direct and widely used method for synthesizing the 2-aminoimidazole core involves the cyclization of α-functionalized ketones with guanidine (B92328) or its derivatives. The most common variant utilizes α-haloketones, which react with guanidines in a heterocyclodehydration process to form the 2-AI ring system. mdpi.comnih.gov This approach is versatile, allowing for the synthesis of 4,5-disubstituted 2-aminoimidazoles by selecting the appropriate α-haloketone precursor. researchgate.net
The reaction conditions can be tuned to optimize yield and reaction time. While traditional organic solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) are effective, recent innovations have focused on greener alternatives such as deep eutectic solvents (DESs). researchgate.netmdpi.com A combination of choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea (B33335) has been shown to significantly reduce reaction times from 10-12 hours to 4-6 hours and allows for simpler product work-up. mdpi.comnih.gov
A more contemporary strategy for constructing the 2-aminoimidazole ring is the Palladium-catalyzed carboamination of N-propargyl guanidines. nih.govacs.org This method is notable as it forms both a carbon-nitrogen and a carbon-carbon bond during the annulation step. By reacting N-propargyl guanidines with aryl triflates, this methodology facilitates the rapid assembly of 2-aminoimidazoles with diverse aryl groups at the C4' position, which is a valuable feature for late-stage derivatization in drug discovery. nih.gov
Electrochemical synthesis has emerged as a powerful and green alternative for constructing heterocyclic compounds, including imidazoles. rsc.org These methods often proceed under mild conditions, avoiding the need for harsh chemical oxidants or transition metal catalysts. rsc.org
One such approach involves the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines to produce 1,2,4-trisubstituted imidazoles in very good yields. organic-chemistry.org Another strategy is the synthesis of 1,2,4,5-tetrasubstituted imidazoles through the electrochemical C(sp³)–H amination of enamines and amines in an undivided electrolytic cell. rsc.org This technique leverages readily available starting materials to forge the imidazole core. rsc.org
Furthermore, electrochemical methods can be used to generate key intermediates in situ. For example, the synthesis of 2-aminothiazoles, a related heterocycle, has been achieved by the electrochemical reaction of active methylene (B1212753) ketones with thioureas, where an α-iodoketone intermediate is generated electrochemically. beilstein-journals.org A similar principle could be applied to imidazole synthesis. Desulfurization of 2-mercapto-imidazoles via a bromide-mediated anodic transformation also provides a direct route to the imidazole ring, highlighting the versatility of electrochemical approaches. organic-chemistry.org
Introduction and Functionalization of the 1-(2-methylpropyl) Moiety via Alkylation
Once the 2-aminoimidazole core is formed, the 1-(2-methylpropyl) group (isobutyl group) is typically introduced via a direct N-alkylation reaction. This reaction hinges on the deprotonation of the N-1 nitrogen of the imidazole ring, rendering it nucleophilic enough to attack an alkylating agent.
The most common method involves the use of an isobutyl halide, such as isobutyl bromide, in the presence of a base. google.com The choice of base and solvent system is critical for achieving high yields and regioselectivity. Various bases, including alkali metal hydroxides (NaOH, KOH) and alkoxides (potassium tert-butoxide), have been successfully employed. google.comresearchgate.net The reaction can be performed in a range of solvents, from polar aprotics like DMF to non-reactive aromatic solvents. google.com
Phase-transfer catalysis (PTC) offers a convenient and efficient alternative, often allowing the reaction to proceed under milder conditions and sometimes even in the absence of a solvent. researchgate.net Catalysts like 18-crown-6 (B118740) or tetrathylammonium iodide (TBAI) facilitate the transfer of the base or the imidazole anion between phases, accelerating the alkylation. researchgate.net Other alkylating agents, such as carbonates and Morita–Baylis–Hillman (MBH) alcohols, have also been reported for the N-alkylation of imidazoles. google.combeilstein-journals.org
| Alkylating Agent | Base | Catalyst/Solvent | Key Features |
| Alkyl Halide | NaOH | Dimethylformamide | Standard conditions, requires heating (e.g., 150°C) google.com |
| Alkyl Halide | KOH | Aromatic Solvent | Can be performed at lower temperatures (75-115°C) google.com |
| Alkyl Halide | Potassium tert-butoxide | 18-crown-6 / Diethyl ether | Phase-transfer catalysis, mild conditions researchgate.net |
| Carbonic Ester | Organic Tertiary Amine | Aromatic Hydrocarbon | Green method, few byproducts, high yield google.com |
Strategies for Derivatization at the 2-Amine Position
The 2-amino group of the imidazole ring is a versatile functional handle that can be readily derivatized to generate a wide array of analogs. As a primary amine, it exhibits characteristic nucleophilicity, allowing it to participate in numerous chemical transformations.
Systematic derivatization is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. Various reagents have been developed to modify amine groups, and these can be directly applied to the 2-aminoimidazole scaffold. nih.gov Common strategies include acylation, sulfonylation, alkylation, and the formation of ureas or thioureas.
The table below summarizes some common derivatization reactions for the 2-amino group.
| Reaction Type | Reagent Class | Resulting Functional Group | Example Reagent |
| Acylation | Acyl Halides / Anhydrides | Amide | Acetyl Chloride |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Dansyl Chloride, Tosyl Chloride nih.gov |
| Reductive Amination | Aldehydes / Ketones (followed by reduction) | Secondary/Tertiary Amine | Benzaldehyde, NaBH₄ |
| Urea Formation | Isocyanates | Urea | Phenyl Isocyanate |
| Thiourea Formation | Isothiocyanates | Thiourea | Methyl Isothiocyanate |
| Schiff Base Formation | Aldehydes / Ketones | Imine | o-Phthalaldehyde (OPA) nih.gov |
The choice of derivatizing agent can impart desirable properties to the molecule, such as enhanced biological activity, improved pharmacokinetic profiles, or features for analytical detection like fluorescence (e.g., with Dansyl-Cl or OPA). nih.gov
Transition-Metal Catalyzed Synthetic Routes for Amine Functionalization
Transition-metal catalysis provides powerful and efficient pathways for forming the C-N bond required for the 2-amino group on the imidazole ring. These modern methods often offer advantages in terms of scope, efficiency, and atom economy over classical approaches.
One of the most prominent strategies is C-H amination , which involves the direct functionalization of the C2-H bond of the imidazole ring. This approach is highly atom-economical as it avoids the need for pre-functionalized substrates like halo-imidazoles. While direct C-H amination of simple imidazoles can be challenging, related systems demonstrate the principle. For example, Rh(III) and Ir(III) have been used to catalyze the C-H activation of amidines to synthesize benzimidazoles. nih.gov The use of specific aminating agents, such as anthranils, in the presence of a transition metal catalyst can facilitate the formation of new amine and carbonyl functionalities simultaneously. rsc.org
A second major route is cross-coupling , analogous to the Buchwald-Hartwig amination. This method involves coupling a 2-haloimidazole (e.g., 2-bromo- or 2-chloroimidazole) with an amine source using a palladium, copper, or nickel catalyst. Copper-catalyzed direct arylation of benzoxazoles and benzimidazoles with aryl bromides at the 2-position highlights the utility of cheaper metals for activating this site. nih.gov Similarly, palladium- and nickel-based systems are highly effective for C-H arylation and alkenylation at the C2-position of imidazoles, demonstrating that this bond is susceptible to activation by various transition metals, a principle that extends to C-N bond formation. nih.govresearchgate.net
| Catalytic Strategy | Metal Catalyst (Example) | Substrates | Description |
| C-H Amination | Rhodium(III), Iridium(III) | Imidazole, Aminating Agent (e.g., Anthranil) | Direct formation of a C-N bond at the C2 position, avoiding pre-functionalization. nih.govrsc.org |
| Cross-Coupling | Palladium, Copper, Nickel | 2-Haloimidazole, Amine | Coupling of a pre-functionalized imidazole with an amine source to form the 2-aminoimidazole. nih.gov |
| C-H Arylation (Analogous) | Nickel(II), Copper(I) | Imidazole, Aryl Halide/Phenol Derivative | Demonstrates activation of the C2-H bond for coupling, a strategy applicable to amination. nih.govresearchgate.net |
These catalytic methods represent the forefront of imidazole synthesis, enabling the construction of complex and diverse libraries of 2-aminoimidazole derivatives for various applications.
Diastereoselective Synthesis and Stereochemical Control in Related 2-Aminoimidazoles
The introduction of a stereocenter at the N1-position of the 2-aminoimidazole core, as seen in analogs of 1-(2-methylpropyl)-1H-imidazol-2-amine, necessitates synthetic strategies that can control the formation of diastereomers. This is typically achieved by employing enantiomerically pure starting materials or chiral auxiliaries that influence the stereochemical course of the reaction.
One conceptual approach involves the reaction of a chiral amine, such as (S)-1-phenylethan-1-amine, with a suitable precursor to construct the imidazole ring. While direct studies on the diastereoselective synthesis of this compound are not extensively documented in publicly available literature, related methodologies provide insight into achieving stereochemical control. For instance, the synthesis of chiral 2-aminobenzimidazoles has been accomplished using chiral amines, which act as organocatalysts in asymmetric transformations.
A plausible strategy for the diastereoselective synthesis of N-alkylated 2-aminoimidazoles involves the cyclization of a chiral N-alkylguanidine derivative. The stereocenter in the N-alkyl group can direct the cyclization process, leading to a diastereomeric excess of one isomer. The efficiency of this stereochemical induction would depend on the nature of the cyclization conditions and the steric and electronic properties of the chiral substituent.
Furthermore, multicomponent reactions (MCRs) offer a convergent and efficient route to highly substituted imidazoles. The use of a chiral amine as one of the components in an MCR could potentially lead to the diastereoselective formation of the 2-aminoimidazole product. The stereochemical outcome would be influenced by the facial selectivity of the intermolecular reactions governed by the existing stereocenter.
While specific data on the diastereoselective synthesis of this compound is scarce, the principles of asymmetric synthesis suggest that the use of chiral precursors is a viable strategy. The table below illustrates a hypothetical diastereoselective synthesis based on established chemical principles, where a chiral amine is used as a precursor. The diastereomeric ratio would be a critical measure of the reaction's success.
Table 1: Hypothetical Diastereoselective Synthesis of a Chiral 2-Aminoimidazole Analog
| Entry | Chiral Amine Precursor | Reaction Type | Diastereomeric Ratio (d.r.) |
| 1 | (R)-sec-Butylamine | Cyclocondensation with a protected α-amino cyanate | 75:25 |
| 2 | (S)-sec-Butylamine | Multicomponent reaction with an α-halo ketone and guanidine | 80:20 |
| 3 | (R)-1-Phenylethylamine | Pd-catalyzed carboamination of a chiral N-propargylguanidine | >95:5 |
Note: The data in this table is illustrative and based on general principles of asymmetric synthesis, not on specific reported experimental results for this compound.
The development of highly diastereoselective methods for the synthesis of this compound and its analogs remains an active area of research. Future work will likely focus on the application of modern asymmetric catalytic methods to achieve high levels of stereocontrol in the formation of these valuable compounds.
Structural Elucidation and Conformational Analysis of 1 2 Methylpropyl 1h Imidazol 2 Amine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in determining the connectivity and three-dimensional arrangement of atoms within a molecule. For 1-(2-methylpropyl)-1H-imidazol-2-amine, a combination of nuclear magnetic resonance, infrared and mass spectrometries, along with elemental and UV-Vis analyses, would be required for a thorough characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 1D nOe, Conformational Aspects)
NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen and carbon atoms.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the isobutyl group and the imidazole (B134444) ring. The isobutyl group would exhibit a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the imidazole nitrogen. The imidazole ring protons would likely appear as two distinct signals in the aromatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing unique resonances for each carbon atom in the molecule. This would include signals for the methyl, methine, and methylene carbons of the isobutyl group, as well as for the three distinct carbon atoms of the imidazole ring.
1D nOe and Conformational Aspects: One-dimensional Nuclear Overhauser Effect (nOe) experiments would be crucial for elucidating the preferred conformation of the molecule in solution. By irradiating specific protons, enhancements of nearby protons in space can be observed, providing insights into the spatial arrangement of the isobutyl group relative to the imidazole ring. These studies could reveal the rotational barriers and the most stable conformers of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole C2 | - | ~150-160 |
| Imidazole C4 | ~6.5-7.0 | ~115-125 |
| Imidazole C5 | ~6.5-7.0 | ~115-125 |
| N-CH₂ | ~3.5-4.0 | ~50-60 |
| CH | ~2.0-2.5 | ~30-40 |
| CH₃ (x2) | ~0.9-1.0 | ~18-22 |
| NH₂ | variable | - |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2800-3100 cm⁻¹), and C=N and C=C stretching vibrations of the imidazole ring (in the 1500-1650 cm⁻¹ region).
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Alkyl/Aromatic) | 2800-3100 |
| C=N/C=C Stretch (Imidazole) | 1500-1650 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In a standard mass spectrum, this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula.
Elemental Analysis (C, H, N)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages would be compared to the calculated theoretical values for the molecular formula C₇H₁₃N₃ to confirm the compound's purity and elemental composition.
Table 3: Theoretical Elemental Composition of this compound
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 60.40 |
| Hydrogen (H) | 9.41 |
| Nitrogen (N) | 30.19 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the imidazole ring. The position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the ring.
Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination
Table 4: Hypothetical Crystallographic Data for this compound This is a representative table. Actual data would be obtained from experimental analysis.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| β (°) | [Value] |
| Volume (ų) | [Value] |
| Z | 4 |
| R-factor | [Value] |
Conformational Analysis of the this compound Scaffold
The conformational landscape of this compound is primarily defined by the dynamics of the imidazole ring and the conformational flexibility introduced by its substituents.
The conformational dynamics of this compound involve considerations of the imidazole ring's behavior and the inversion at the exocyclic nitrogen atom of the amino group. The imidazole ring, being a five-membered aromatic heterocycle, is inherently planar and rigid. Consequently, it does not undergo ring inversion in the manner of saturated cyclic systems.
A key dynamic feature of this molecule is the pyramidal inversion of the exocyclic sp³-hybridized amino group, also known as nitrogen inversion. wikipedia.org This process allows for the rapid interconversion between two mirror-image pyramidal conformations by passing through a planar transition state. wikipedia.org For simple amines, this inversion is typically a low-energy process that occurs rapidly at room temperature. wikipedia.org While the electronic properties of the imidazole ring may modulate the energy barrier for this inversion, it is expected to remain a fast process for the primary amino group in this compound.
The 2-amino group's rapid nitrogen inversion precludes the existence of a stable chiral center at the nitrogen atom. Its spatial orientation relative to the imidazole ring is a result of a balance between electronic factors and steric interactions with the neighboring 1-(2-methylpropyl) group.
The 1-(2-methylpropyl), or isobutyl, substituent introduces significant steric bulk at the N1 position. wikipedia.orgnumberanalytics.com This steric hindrance is a dominant factor in determining the molecule's preferred conformation, primarily by restricting rotation around the N1-C(isobutyl) single bond to minimize steric strain. wikipedia.orgnumberanalytics.com The molecule will preferentially adopt a conformation that alleviates the steric clash between the bulky isobutyl group and the rest of the molecule, particularly the adjacent 2-amino group. This can lead to minor distortions in bond angles and a preference for specific torsional angles to achieve a lower energy state. numberanalytics.comstackexchange.com
Chemical Reactivity and Mechanistic Studies of 1 2 Methylpropyl 1h Imidazol 2 Amine
Reactivity Profiles of the Imidazole (B134444) Ring System
The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. acs.orgnih.gov Its reactivity is a hybrid of the characteristics of pyrrole (B145914) and pyridine. acs.org The presence of two nitrogen atoms influences the electron density distribution within the ring. The lone pair of electrons on the N-1 nitrogen participates in the aromatic sextet, while the lone pair on the N-3 nitrogen is in an sp2 hybrid orbital, rendering it more basic and available for protonation. quora.com
Electrophilic substitution reactions such as nitration, sulfonation, and halogenation are expected to occur at the C4 or C5 positions. uobabylon.edu.iq Computational studies on substituted imidazoles can provide further insights into the precise regioselectivity of these reactions, taking into account the combined electronic and steric effects of the substituents. researchgate.netnih.gov
Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to its electron-rich character. nih.gov However, the introduction of strong electron-withdrawing groups or conversion to an imidazolium (B1220033) salt can facilitate such reactions, typically at the C2 position.
Transformations Involving the 2-Amine Functionality
The 2-amino group in 1-(2-methylpropyl)-1H-imidazol-2-amine is a primary amine and thus exhibits characteristic nucleophilic reactivity. It can readily undergo a variety of transformations, including acylation, alkylation, and reactions with carbonyl compounds to form imines.
Acylation: The 2-amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for the derivatization of 2-aminoimidazoles.
Alkylation: Alkylation of the 2-amino group is also possible, leading to the formation of secondary or tertiary amines. However, controlling the degree of alkylation can be challenging and may lead to a mixture of products.
Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid. This intermediate can then be subjected to various nucleophilic substitution reactions to introduce a wide range of functional groups at the 2-position.
The reactivity of the 2-amino group is influenced by the electronic properties of the imidazole ring. The electron-donating nature of the ring increases the nucleophilicity of the amino group, making it more reactive towards electrophiles.
Reactivity of the 1-(2-methylpropyl) Side Chain
The 1-(2-methylpropyl) or isobutyl side chain is a saturated alkyl group. Under typical conditions, it is relatively inert. However, it can undergo reaction under more forcing conditions, primarily through free radical mechanisms.
Free Radical Halogenation: In the presence of UV light or a radical initiator, the isobutyl group can undergo free radical halogenation. The tertiary hydrogen at the branch point is the most likely site of initial abstraction due to the relative stability of the resulting tertiary radical.
Oxidation: Strong oxidizing agents can lead to the oxidation of the isobutyl group. The products of such reactions can vary depending on the oxidant and reaction conditions, potentially leading to alcohols, ketones, or carboxylic acids after cleavage of C-C bonds.
The steric bulk of the isobutyl group can also influence the reactivity of the imidazole ring by sterically hindering the approach of reagents to the N-1 and C-2 positions. researchgate.net
Oxidation Reactions of Imidazole Derivatives
The imidazole ring is generally stable towards oxidation. acs.org However, strong oxidizing agents can lead to ring cleavage. The presence of the electron-donating 2-amino and 1-isobutyl groups in this compound is expected to make the ring more susceptible to oxidation compared to unsubstituted imidazole.
Computational studies have shown that the oxidation of imidazole by atmospheric oxidants like OH and NO3 radicals can be efficient. acs.org In a laboratory setting, oxidation with reagents like peroxy acids or ozone could lead to the formation of various products, including ring-opened derivatives. The specific products would depend on the oxidant used and the reaction conditions. The 2-amino group itself can also be a site of oxidation.
Investigation of Reaction Pathways and Intermediates
The study of reaction pathways and the identification of intermediates are crucial for understanding the chemical reactivity of this compound.
Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the imidazole ring proceeds through a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the positive charge in the intermediate can be delocalized onto the nitrogen atoms and the 2-amino group, favoring substitution at the C4 and C5 positions.
Nucleophilic Reactions of the 2-Amine Group: Reactions such as acylation and alkylation of the 2-amino group proceed through standard nucleophilic addition-elimination or nucleophilic substitution mechanisms.
Computational Chemistry and Theoretical Investigations of 1 2 Methylpropyl 1h Imidazol 2 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its electronic distribution and energy levels.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. sigmaaldrich.com It is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For related imidazole (B134444) derivatives, studies often utilize the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve a reliable description of the molecular structure. epa.gov Such calculations would establish the most stable three-dimensional conformation of 1-(2-methylpropyl)-1H-imidazol-2-amine.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. This method is instrumental in predicting electronic absorption spectra (UV-Vis spectra). sigmaaldrich.com By calculating the transition energies from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). For similar heterocyclic compounds, these calculations help correlate observed colors and photochemical reactivity with specific electronic transitions within the molecule. cymitquimica.com
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. epa.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests the molecule is more reactive and polarizable. Analysis of the spatial distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack and indicates the pathways for intramolecular charge transfer upon electronic excitation. For many imidazole derivatives, the HOMO is typically located on the electron-rich imidazole ring, while the LUMO may be distributed across other parts of the molecule, facilitating charge transfer.
| Parameter | Description | Significance in Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity. Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity. Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap indicates high polarizability, high chemical reactivity, and low kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. An MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They often correspond to lone pairs on electronegative atoms like nitrogen or oxygen.
Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. They are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.
MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and plays a role in predicting how a molecule might interact with biological receptors.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions, such as the delocalization of a lone pair (donor NBO) into an antibonding orbital (acceptor NBO), stabilize the molecule. The stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugative or charge-transfer effects, providing deep insight into the molecule's electronic stability and internal bonding structure.
| Interaction Type | Description | Significance |
| n → σ | Delocalization of a lone pair (n) into a sigma antibonding orbital (σ) | Indicates hyperconjugative effects that stabilize the molecule. |
| π → π | Delocalization from a pi bonding orbital (π) to a pi antibonding orbital (π) | Represents strong electronic conjugation within aromatic or unsaturated systems. |
| n → π | Delocalization of a lone pair (n) into a pi antibonding orbital (π) | A significant interaction indicating intramolecular charge transfer. |
Conformational Energy Landscapes and Potential Energy Surfaces
For flexible molecules like this compound, which contains a rotatable 2-methylpropyl (isobutyl) group, understanding the conformational landscape is essential. This involves calculating the potential energy surface by systematically rotating the single bonds (dihedral angles) and determining the corresponding energy changes.
This analysis identifies the most stable conformer (the global minimum on the energy surface) as well as other low-energy local minima. The energy barriers between these conformers determine the flexibility of the molecule at a given temperature. Such studies are critical for predicting the predominant shape of the molecule in different environments, which in turn influences its physical properties and biological activity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement experimental data. niscpr.res.innih.gov For this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, aiding in its structural elucidation. researchgate.net
Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov The calculated shifts are then correlated with experimental data for validation. For imidazolium (B1220033) derivatives, characteristic signals for the imidazole ring protons are observed, and their calculated values generally show good agreement with experimental findings. niscpr.res.in Similarly, the ¹³C NMR spectra can be predicted, identifying the chemical shifts for the carbon atoms in the imidazole ring and the 2-methylpropyl substituent.
Vibrational frequency analysis, based on quantum chemical calculations, can predict the IR spectrum. nih.gov These calculations can identify characteristic stretching and bending modes. For instance, N-H stretching vibrations are typically observed in the range of 3200-3400 cm⁻¹, while C-H stretching vibrations of the alkyl group and the imidazole ring appear around 2800-3100 cm⁻¹. niscpr.res.innih.gov C=N and C=C stretching vibrations within the imidazole ring are also predicted at specific frequencies. The comparison between theoretical and experimental spectra helps in the complete vibrational assignment of the molecule. researchgate.net
Table 1: Predicted Spectroscopic Data for this compound This table presents hypothetical predicted values based on computational studies of similar imidazole derivatives.
| Parameter | Predicted Value |
|---|---|
| ¹H NMR (δ, ppm) | |
| Imidazole CH | 6.5 - 7.5 |
| NH₂ | 4.0 - 5.0 |
| N-CH₂ | 3.5 - 4.0 |
| CH (isobutyl) | 1.8 - 2.2 |
| CH₃ (isobutyl) | 0.8 - 1.2 |
| ¹³C NMR (δ, ppm) | |
| C2 (C-NH₂) | 150 - 160 |
| C4/C5 | 115 - 125 |
| N-CH₂ | 50 - 60 |
| CH (isobutyl) | 28 - 32 |
| CH₃ (isobutyl) | 18 - 22 |
| IR Frequencies (cm⁻¹) | |
| N-H Stretch | 3350 |
| C-H Stretch (Aromatic) | 3100 |
| C-H Stretch (Aliphatic) | 2950 |
| C=N Stretch | 1640 |
Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of non-covalent interactions such as hydrogen bonds and van der Waals forces. researchgate.net The Hirshfeld surface is generated based on the electron density of the molecule, and various properties can be mapped onto this surface, including d_norm, which highlights intermolecular contacts. researchgate.net
For this compound, a Hirshfeld surface analysis would reveal the key intermolecular contacts that stabilize its crystal structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact. nih.gov Given the structure of the molecule, with its amine group and imidazole ring, N-H···N hydrogen bonds are expected to be significant contributors to the crystal packing. nih.gov Other important interactions would likely include H···H, C···H, and N···H contacts. The analysis can identify the donor and acceptor atoms involved in these interactions and provide insights into the supramolecular assembly of the compound. nih.gov
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table presents hypothetical predicted values based on the analysis of similar heterocyclic compounds.
| Interaction Type | Predicted Contribution (%) |
|---|---|
| H···H | 40 - 50 |
| N···H / H···N | 15 - 25 |
| C···H / H···C | 10 - 20 |
| C···N / N···C | 3 - 7 |
Self-Consistent Field Energy Calculations
Self-Consistent Field (SCF) methods, such as the Hartree-Fock (HF) method and those based on Density Functional Theory (DFT), are fundamental to computational quantum chemistry. mdpi.comesqc.org The primary goal of an SCF calculation is to determine the electronic structure and the total electronic energy of a molecule by iteratively solving the Schrödinger-like equations for the electrons in an average field created by all other electrons. libretexts.org The calculation is deemed "self-consistent" when the electron density and the potential it generates no longer change significantly between iterations. anu.edu.au
The SCF energy represents the total electronic energy of the molecule at a particular geometry, within the given theoretical model (e.g., Hartree-Fock or a specific DFT functional). libretexts.org This energy is a crucial piece of information, as it forms the basis for calculating other molecular properties, such as heats of formation, reaction energies, and activation barriers. For this compound, an SCF calculation would provide its total electronic energy, which can be used to assess its thermodynamic stability. The choice of the basis set and the computational method significantly influences the accuracy of the calculated energy. aps.org
Table 3: Illustrative Self-Consistent Field (SCF) Energy for this compound This table provides a hypothetical value to illustrate the output of an SCF calculation.
| Computational Method | Basis Set | Calculated SCF Energy (Hartree) |
|---|---|---|
| DFT (B3LYP) | 6-31G(d) | -440.123456 |
Advanced Research Applications of 1 2 Methylpropyl 1h Imidazol 2 Amine in Chemical Science
Role as a Synthetic Building Block for Complex Molecules
The 2-aminoimidazole scaffold is a recognized pharmacophore and a valuable building block in the synthesis of various complex molecules and natural products. Synthetic chemists have developed numerous methodologies to construct and functionalize the 2-aminoimidazole core. These strategies often involve multi-step sequences, including cyclization reactions of guanidine (B92328) derivatives with α-haloketones or Pd-catalyzed carboamination of N-propargyl guanidines. These approaches allow for the creation of a diverse range of substituted 2-aminoimidazoles, which serve as precursors for more complex targets, including marine alkaloids with significant biological activities.
Despite the established utility of the broader class of 2-aminoimidazole derivatives, there is no specific information available in the current scientific literature detailing the use of 1-(2-methylpropyl)-1H-imidazol-2-amine as a synthetic building block for the synthesis of more complex molecules. No published reaction schemes or synthetic pathways utilize this specific compound as a starting material or intermediate.
Ligand Design in Coordination Chemistry and Catalysis
The nitrogen atoms within the imidazole (B134444) ring make it an excellent ligand for coordinating with a wide range of metal ions. Imidazole-based ligands are integral to coordination chemistry and have been extensively used to create metal complexes with diverse applications, including catalysis. The electronic and steric properties of the imidazole ligand can be fine-tuned by altering the substituents on the ring, which in turn influences the properties and reactivity of the resulting metal complex. These complexes have found applications as catalysts in various organic transformations, such as cross-coupling reactions and polymerization.
A comprehensive search of chemical databases and literature reveals no studies on the use of This compound in ligand design. There are no reports of its coordination to metal centers or the characterization of any resulting metal complexes. Consequently, the catalytic activity of any such potential complexes remains unexplored.
Exploration of Optoelectronic and Nonlinear Optical Properties
Organic molecules with extended π-conjugated systems and donor-acceptor architectures, often incorporating heterocyclic rings like imidazole, are of significant interest for their potential applications in optoelectronics and as nonlinear optical (NLO) materials. Research in this area involves synthesizing novel chromophores and characterizing their photophysical properties, such as absorption, emission, and second-order NLO responses. Computational methods, like Density Functional Theory (DFT), are often employed to predict and understand the NLO properties of these materials.
There is currently no published research on the optoelectronic or nonlinear optical properties of This compound . Its absorption and emission characteristics, as well as any potential for second or third-order nonlinear optical effects, have not been investigated or reported.
Development of Analytical Methods for Detection and Quantification
The development of robust and sensitive analytical methods is crucial for the detection and quantification of chemical compounds in various matrices. Techniques such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are standard for the selective and accurate measurement of specific molecules. Method development involves optimizing parameters like the stationary phase, mobile phase, and detector settings to ensure reliability and precision.
No specific analytical methods for the detection and quantification of This compound have been reported in the scientific literature. There are no established protocols for its analysis in any sample matrix.
Design of Novel Scaffolds for Structure-Activity Relationship Studies
The 2-aminoimidazole moiety is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with a variety of biological targets, and extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds. These studies involve the synthesis of libraries of related compounds by modifying substituents at various positions on the scaffold and evaluating their biological activity to identify key structural features required for potency and selectivity. This approach has led to the discovery of potent inhibitors for enzymes and antagonists for receptors.
While the general 2-aminoimidazole framework is a cornerstone of many SAR campaigns, there is no evidence in the literature that This compound has been specifically utilized as a foundational scaffold for such studies. No libraries of derivatives based on this particular molecule have been synthesized or evaluated to build an SAR model for any biological target.
Molecular Interactions and Biological Relevance of 1 2 Methylpropyl 1h Imidazol 2 Amine
Molecular Docking and Binding Affinity Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. esisresearch.org This method is instrumental in understanding the interaction between a ligand, such as 1-(2-methylpropyl)-1H-imidazol-2-amine, and a biological macromolecule, like a protein or nucleic acid. These studies provide insights into binding affinity and the specific interactions that stabilize the complex. mdpi.commdpi.com
The 2-aminoimidazole scaffold is a known pharmacophore that interacts with various protein targets. A key target in bacteria is the B subunit of DNA gyrase (GyrB), an enzyme essential for DNA replication, repair, and transcription. esisresearch.orgarabjchem.org Inhibition of GyrB is a validated strategy for antibacterial drug development. researchgate.net
Molecular docking studies of imidazole (B134444) derivatives with GyrB have elucidated the probable binding conformations. mdpi.comnih.gov These studies suggest that compounds like this compound likely bind within the ATP-binding pocket of the GyrB subunit. The key interactions stabilizing this protein-ligand complex typically involve:
Hydrogen Bonding: The amino group (-NH2) and the imidazole ring nitrogens can act as hydrogen bond donors and acceptors, respectively. These groups can form crucial hydrogen bonds with the side chains or backbones of key amino acid residues in the active site, such as Aspartate (Asp), Glycine (Gly), and Asparagine (Asn). arabjchem.orgnih.gov For example, interactions with residues like Asn46 and Gly77 have been noted for other inhibitors. nih.gov
Hydrophobic Interactions: The 2-methylpropyl substituent, being an alkyl group, is hydrophobic. This group can engage in van der Waals and hydrophobic interactions with nonpolar residues within the binding pocket, such as Isoleucine (Ile), Proline (Pro), and Alanine (Ala). arabjchem.orgnih.gov These interactions are critical for anchoring the ligand in the active site and enhancing binding affinity.
Electrostatic Interactions: The imidazole ring can participate in pi-stacking or pi-cation interactions with aromatic residues like Phenylalanine or Tyrosine if present in the binding site.
Another potential protein target for 2-aminoimidazole derivatives in Gram-negative bacteria is the response regulator PhoP. acs.org Certain 2-AI analogs have been shown to target PhoP, which in turn alters its DNA binding activity and disrupts the stability of the bacterial outer membrane. acs.org
| Structural Moiety | Type of Interaction | Potential Interacting Residues in Bacterial GyrB |
|---|---|---|
| 2-Amino Group (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Asn |
| Imidazole Ring | Hydrogen Bond Acceptor, Pi-Stacking | Asn, Gly, Aromatic Residues |
| 2-Methylpropyl Group | Hydrophobic / van der Waals | Ile, Val, Ala, Pro |
The planar heterocyclic structure of the imidazole ring, similar to that found in purine (B94841) bases, suggests a potential for interaction with nucleic acids like DNA and RNA. nih.gov
DNA Binding: Benzimidazole derivatives, which share the core imidazole ring, have been shown to bind to DNA. nih.govrsc.org The primary mode of interaction is often intercalation, where the planar aromatic system inserts between the base pairs of the DNA double helix. rsc.org Additionally, derivatives of the related 2-aminoimidazolinium cation have been studied as DNA minor groove binding agents. researchgate.net It is plausible that this compound could engage in similar interactions, although the non-planar 2-methylpropyl group might influence the specific binding mode. The binding is typically stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone or base pairs. researchgate.net
RNA Binding: Imidazole groups are known to play a role in the catalytic activity of enzymes that process RNA, such as ribonuclease A. researchgate.net Studies with synthetic molecules have shown that imidazole residues can catalyze the cleavage of RNA, suggesting a direct interaction with the phosphodiester backbone. researchgate.netacs.org This catalytic activity implies that the imidazole moiety of this compound could potentially interact with RNA molecules, although the specific nature and biological consequence of such binding would require further investigation.
Structure-Activity Relationship (SAR) Investigations of Imidazole Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For imidazole derivatives, SAR studies have been crucial in optimizing their therapeutic potential. nih.govmdpi.com
The biological activity of this compound is determined by its three main structural components: the 2-amino group, the imidazole core, and the N-1 substituent (2-methylpropyl group).
The 2-Aminoimidazole Core: This scaffold is essential for many of the observed biological activities, including antibiofilm and antimicrobial effects. nih.govnih.gov The arrangement of nitrogen atoms and the exocyclic amino group allows for specific hydrogen bonding patterns crucial for target interaction. nih.gov
N-1 Substituent: The nature of the substituent at the N-1 position of the imidazole ring significantly modulates activity.
Lipophilicity: The alkyl chain, in this case, the 2-methylpropyl group, increases the lipophilicity of the molecule compared to unsubstituted 2-aminoimidazole. Lipophilicity is a critical factor for antibacterial activity, as it influences the compound's ability to cross bacterial cell membranes. mdpi.comresearchgate.net An optimal balance of hydrophilicity and lipophilicity is often required for potent activity. mdpi.com
Steric Bulk: The size and shape of the N-1 substituent can affect how the molecule fits into the binding site of a target protein. The branched nature of the 2-methylpropyl group may provide a better fit in some hydrophobic pockets compared to a linear chain, potentially enhancing binding affinity.
Substitutions on the Imidazole Ring: While the parent compound is unsubstituted on the ring itself, SAR studies on related compounds show that adding groups at the C-4 or C-5 positions can drastically alter activity, either by enhancing potency or by introducing new pharmacological properties. mdpi.comresearchgate.net
| Structural Modification | General Effect on Biological Activity | Rationale |
|---|---|---|
| Varying N-1 Alkyl Chain Length | Modulates potency; often an optimal length exists | Affects lipophilicity, membrane permeability, and fit in hydrophobic binding pockets. mdpi.com |
| Introducing Aromatic Groups at N-1 | Can increase potency | Allows for additional pi-stacking interactions with target proteins. nih.gov |
| Substitution at C-4/C-5 of the Ring | Can enhance or decrease activity | Alters electronic properties and steric interactions within the binding site. researchgate.net |
| Modification of the 2-Amino Group | Often reduces activity | This group is typically a key hydrogen-bonding moiety for target recognition. nih.gov |
Mechanistic Insights into Biochemical Pathway Modulation
Beyond direct antimicrobial action, 2-aminoimidazole derivatives can modulate various biochemical pathways in both microbes and mammals.
One significant area of activity is the inhibition of biofilm formation. rsc.org Biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics. nih.gov 2-AI compounds, including analogs of this compound, can both inhibit the formation of new biofilms and disperse pre-existing ones. nih.govasm.org This activity is often non-bactericidal, meaning it does not kill the bacteria but rather interferes with the signaling pathways that control the switch from a free-living (planktonic) state to a biofilm state. nih.gov By disrupting these pathways, 2-AIs can render bacteria more susceptible to conventional antibiotics and host immune responses. nih.govresearchgate.net
Another important modulatory role for 2-AI derivatives is in the context of metabolic diseases. Certain 2-aminoimidazoles have been identified as inhibitors and breakers of advanced glycation end-products (AGEs). nih.gov AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. They are implicated in aging and the complications of diabetes. 2-AI compounds can interfere with the formation of AGEs, potentially by trapping reactive dicarbonyl species, and can even break the cross-links of pre-formed AGEs. nih.gov
Elucidation of Antimicrobial and Antifungal Action Mechanisms
The imidazole core is a well-established pharmacophore in numerous antimicrobial and antifungal drugs. mdpi.comnih.gov
Antimicrobial Mechanism: The antibacterial action of 2-aminoimidazole derivatives can be multifaceted. As mentioned, one mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase. arabjchem.orgmdpi.com Another proposed mechanism, particularly for Gram-negative bacteria, involves targeting the PhoP response regulator, leading to destabilization of the protective outer membrane. acs.org Furthermore, many 2-AI compounds act as adjuvants, potentiating the effects of existing antibiotics. nih.gov They can resensitize multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), to antibiotics to which they were previously resistant. nih.govresearchgate.net This suggests a mechanism that either increases the permeability of the bacterial cell to the antibiotic or inhibits the bacterial resistance mechanisms, such as efflux pumps.
Antifungal Mechanism: The primary mechanism of action for most antifungal drugs containing an imidazole ring is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.netnih.gov Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. nih.govresearchgate.net Imidazole-based antifungals, such as clotrimazole, act by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase (CYP51). researchgate.netwikipedia.org This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. nih.gov Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. nih.gov This disrupts the membrane structure and function, leading to increased permeability and ultimately inhibiting fungal growth or causing cell death. nih.govwikipedia.org It is highly probable that this compound, should it possess antifungal activity, would operate through this well-established mechanism.
Conclusion and Future Research Perspectives
Synthesis of Major Research Contributions on 1-(2-methylpropyl)-1H-imidazol-2-amine
Direct research contributions specifically detailing the synthesis and biological profile of this compound are limited. However, the major research contributions to the parent 2-aminoimidazole (2-AI) scaffold provide a solid foundation for future investigations into this specific derivative.
Research on 2-aminoimidazoles has primarily focused on two key areas: synthetic methodologies and biological activities. Classic synthetic routes to 2-aminoimidazoles often involve the condensation of α-haloketones with guanidine (B92328) derivatives. nih.gov More contemporary and efficient methods have also been developed. For instance, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates have emerged as a powerful tool for constructing substituted 2-aminoimidazoles, allowing for the formation of both a carbon-nitrogen and a carbon-carbon bond in a single step. nih.govacs.org Another innovative and environmentally friendly approach involves a one-pot, two-step synthesis using deep eutectic solvents (DESs), which significantly reduces reaction times compared to traditional methods that rely on volatile organic solvents. mdpi.comnih.gov
The biological activities of 2-aminoimidazole alkaloids, many of which are derived from marine sponges, are diverse and potent. These compounds have been shown to possess a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov They are also recognized as valuable scaffolds for targeting enzymes such as human arginase I and for developing inhibitors of advanced glycation end products (AGEs). nih.govnih.gov Given this context, it is plausible that this compound could exhibit interesting biological activities, and its synthesis would likely be approached using established methodologies for 2-aminoimidazole derivatives.
| Synthetic Method | Key Features | Potential Application for this compound |
| Condensation of α-haloketones and guanidines | Classical and well-established method. | A straightforward approach for initial synthesis and exploration. |
| Pd-catalyzed alkyne carboamination | Forms both C-N and C-C bonds in one step, allowing for late-stage diversification. acs.org | Could be adapted to introduce the 2-methylpropyl group or other substituents. |
| Synthesis in Deep Eutectic Solvents (DESs) | "Green chemistry" approach with faster reaction times and easier product isolation. mdpi.comnih.gov | An environmentally benign method for scalable synthesis. |
Emerging Research Directions for Imidazole-Based Chemical Compounds
The imidazole (B134444) core is a privileged structure in medicinal chemistry, and research into its derivatives is continually expanding into new and exciting areas. The unique electronic and structural properties of the imidazole ring allow it to interact with a wide array of biological targets, making it a versatile scaffold for drug discovery.
One of the most prominent emerging research directions is the development of novel anticancer agents. nih.gov Imidazole-based compounds are being investigated as inhibitors of various kinases and other enzymes that are crucial for cancer cell proliferation. Additionally, their ability to bind to DNA and induce apoptosis in cancer cells is an active area of research. mdpi.com
Beyond oncology, imidazole derivatives are showing great promise in the fields of antimicrobial and antiviral therapies. mdpi.comresearchgate.net The rise of antibiotic resistance has spurred the search for new classes of antibacterial agents, and imidazole-containing compounds have demonstrated efficacy against a variety of pathogenic microbes. mdpi.com Furthermore, certain imidazole derivatives are being explored for their potential to treat viral infections, including HIV. researchgate.net
In the realm of materials science, imidazolium-based ionic liquids are gaining attention for their unique properties and potential applications in catalysis, separation science, and as electrolytes in batteries. The tunability of their physical and chemical properties through modification of the imidazole ring makes them highly versatile.
| Research Area | Emerging Application | Potential Relevance for this compound |
| Oncology | Kinase inhibitors, DNA-binding agents, apoptosis inducers. nih.gov | Investigation of its cytotoxic effects on various cancer cell lines. |
| Infectious Diseases | Novel antibacterial and antiviral agents to combat resistance. mdpi.comresearchgate.net | Screening for activity against pathogenic bacteria and viruses. |
| Neurodegenerative Diseases | Modulators of targets involved in diseases like Alzheimer's. mdpi.com | Exploration of its potential to interact with neurological targets. |
| Materials Science | Development of functional materials such as ionic liquids and catalysts. | Synthesis of derivatives for applications in "green" chemistry and materials. |
Methodological Advancements in the Characterization and Study of Imidazole Amines
The robust characterization of imidazole amines is crucial for understanding their structure-activity relationships and for ensuring their quality and purity. A suite of advanced analytical techniques is employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure of imidazole derivatives. derpharmachemica.com Two-dimensional NMR techniques, such as HSQC and HMBC, provide further detailed information on the connectivity of atoms within the molecule. derpharmachemica.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C=N stretching vibrations characteristic of the imidazole ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of newly synthesized compounds. derpharmachemica.com
Chromatographic Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination is widely used for the separation, identification, and quantification of imidazole compounds in complex mixtures. wiley.com Optimized UHPLC (Ultra-High-Performance Liquid Chromatography) methods coupled with high-resolution mass spectrometry, such as Orbitrap MS, allow for the sensitive detection and accurate quantification of imidazole derivatives. wiley.com
Other Analytical Methods:
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and intermolecular interactions.
UV-Visible Spectroscopy: This technique is employed to study the electronic properties of imidazole compounds and is particularly useful in the development of imidazole-based optical sensors and probes. bohrium.com
These advanced methodologies are indispensable for the comprehensive study of imidazole amines like this compound, from initial synthesis and characterization to detailed investigations of their biological and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
